
2-Ethoxy-4,5-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4,5-dimethoxybenzaldehyde is an organic compound belonging to the benzaldehyde family. It is characterized by the presence of ethoxy and dimethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxy-4,5-dimethoxybenzaldehyde typically involves the reaction of salicylaldehyde with an amine in a solvent such as ethanol or methylbenzene. The mixture is heated to reflux for 12-14 hours, followed by distillation and recrystallization. The product is then reacted with bromoethane and an acid-acceptor (e.g., potassium carbonate, sodium tert-butoxide) in a solvent like dimethyl sulfoxide or tetrahydrofuran at 80°C for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and minimize side reactions. These methods often involve optimized reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium or platinum under hydrogen gas.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4,5-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4,5-dimethoxybenzaldehyde involves its interaction with cellular components, leading to various biochemical effects. For instance, it can disrupt cellular antioxidation systems, making it effective against certain fungal pathogens. The compound targets molecular pathways involved in oxidative stress response, such as superoxide dismutases and glutathione reductase .
Vergleich Mit ähnlichen Verbindungen
- 2-Benzyloxy-4,5-dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 2,4-Dimethoxybenzaldehyde
Comparison: 2-Ethoxy-4,5-dimethoxybenzaldehyde is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
250638-02-9 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-ethoxy-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-4-15-9-6-11(14-3)10(13-2)5-8(9)7-12/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
DZSYTGNLEIYTQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


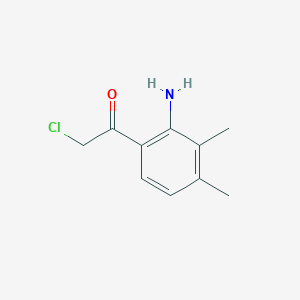

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
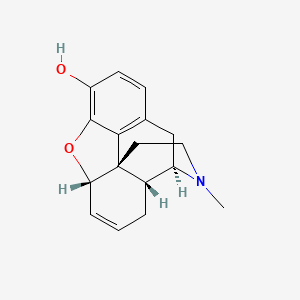
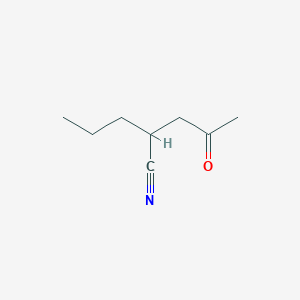
![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
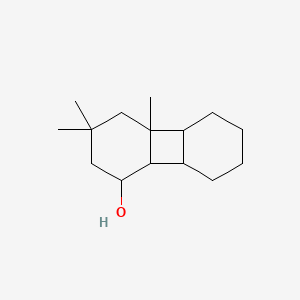
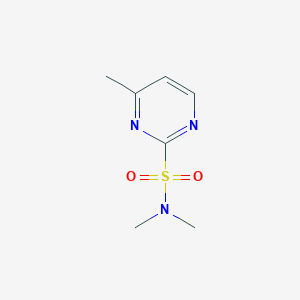
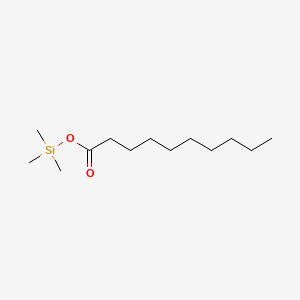

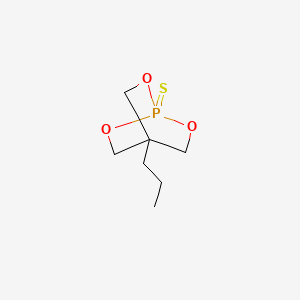
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
